Odor Profile Differentiation: Cinnamyl Phenylacetate vs. Cinnamyl Acetate
Cinnamyl phenylacetate is characterized by a deep, rich, chrysanthemum-like floral odor with sweet and balsamic nuances, and a spicy, honey-like flavor [1]. In contrast, its close analog cinnamyl acetate (CAS 103-54-8) exhibits a sweet, floral, balsamic odor with a characteristic fruity (pineapple-like) note and a sweet, floral-fruity fragrance . The key differentiator is the presence of the phenylacetate moiety in the target compound, which imparts a more complex, honey-spice character and a distinctive chrysanthemum note, absent in the simpler acetate ester.
| Evidence Dimension | Organoleptic Profile (Odor and Flavor Characteristics) |
|---|---|
| Target Compound Data | Deep, rich, chrysanthemum-like odor; spicy, honey-like flavor |
| Comparator Or Baseline | Cinnamyl acetate: Sweet, floral, balsamic odor with pineapple-like note; sweet, floral-fruity fragrance |
| Quantified Difference | Qualitative difference: Cinnamyl phenylacetate lacks the fruity note and instead has a distinct spicy/honey/chrysanthemum character. |
| Conditions | Literature-derived organoleptic descriptions from authoritative flavor and fragrance databases and safety assessments. |
Why This Matters
This difference is critical for formulators seeking a specific floral-spicy-honey signature (chrysanthemum) rather than a floral-fruity (pineapple) profile, enabling precise fragrance creation and flavor differentiation.
- [1] Joint FAO/WHO Expert Committee on Food Additives (JECFA). CINNAMYL PHENYLACETATE. TRS 901-JECFA 55/22. View Source
